7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
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Overview
Description
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound with the molecular formula C26H46N4O2S. This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexadecylamine, isobutylthiol, and 3-methylxanthine.
Reaction Conditions: The reaction conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or pyridine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The synthesis involves multiple steps, including alkylation, thiolation, and cyclization reactions. The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The final product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylthio group can be replaced with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, alcohols, acetone, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted purine derivatives.
Scientific Research Applications
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with purine receptors and enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7-hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-hexadecyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- 7-hexadecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylthio group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H46N4O2S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
7-hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C26H46N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-22-23(27-26(30)33-20-21(2)3)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32) |
InChI Key |
YKMMUEMOAOBXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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